N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide
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Overview
Description
N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide is a complex organic compound that features a combination of cyclobutyl, pyrrolidinyl, cyclopentyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclobutylpyrrolidine Core: This can be achieved through cyclization reactions involving appropriate cyclobutyl and pyrrolidine precursors.
Introduction of the Cyclopentylamino Group: This step involves the reaction of the intermediate with cyclopentylamine under controlled conditions.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound can be used to study the interaction with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced stability or specific binding affinities.
Mechanism of Action
The mechanism of action of N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclohexylamino)methyl)benzenesulfonamide
- N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopropylamino)methyl)benzenesulfonamide
Uniqueness
N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H31N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1-cyclobutylpyrrolidin-3-yl)-4-[(cyclopentylamino)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H31N3O2S/c24-26(25,22-18-12-13-23(15-18)19-6-3-7-19)20-10-8-16(9-11-20)14-21-17-4-1-2-5-17/h8-11,17-19,21-22H,1-7,12-15H2 |
InChI Key |
OUSAAZFJEMTFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4CCC4 |
Origin of Product |
United States |
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